Cas no 28313-42-0 (1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester)
1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester
- ditert-butyl benzene-1,4-dicarboxylate
- 1,4-di(tert-butyl) terephthalate
- AC1L7SXW
- di-tert-butyl terephthalate
- NSC243185
- SureCN109451
- terephthalic acid di-tert-butyl ester
- terephthalic acid-di-tert-butyl ester
- Terephthalsaeure-di-tert-butylester
- CS-0154848
- di-t-butylterephthalate
- 1,4-Benzenedicarboxylic acid, bis(1,1-dimethylethyl) ester
- Di-t-butyl terephthalate
- JAIQCFIFVNAAAY-UHFFFAOYSA-N
- Di-tert-butylterephthalate
- ditert-butyl benzene-1, 4-dicarboxylate
- 28313-42-0
- DTXSID10311432
- BS-50448
- SCHEMBL109451
- NSC-243185
- MFCD22417253
- 1,4-DI-TERT-BUTYL BENZENE-1,4-DICARBOXYLATE
-
- MDL: MFCD22417253
- Inchi: 1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3
- InChI Key: JAIQCFIFVNAAAY-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=CC=1)C(=O)OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 278.15186
- Monoisotopic Mass: 278.15180918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 52.6
- LogP: 3.59720
1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A019150864-250mg |
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28313-42-0 | 95% | 250mg |
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Di-tert-butyl terephthalate |
28313-42-0 | 95% | 1g |
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28313-42-0 | 95% | 5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD773-200mg |
1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester |
28313-42-0 | 95+% | 200mg |
1209.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD773-50mg |
1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester |
28313-42-0 | 95+% | 50mg |
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Di-tert-butyl terephthalate |
28313-42-0 | 95% | 1g |
¥2837.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X10115-250mg |
Di-tert-butyl terephthalate |
28313-42-0 | 95% | 250mg |
¥1136.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X10115-100mg |
Di-tert-butyl terephthalate |
28313-42-0 | 95% | 100mg |
¥756.0 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1222964-1g |
di-tert-butyl terephthalate |
28313-42-0 | 95% | 1g |
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| A2B Chem LLC | AI46497-250mg |
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28313-42-0 | 95% | 250mg |
$211.00 | 2024-04-20 |
1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester
Professional Introduction to 1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester (CAS No. 28313-42-0)
1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester, with the chemical formula C14H20O4, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of terephthalic acid is characterized by its robust structure, which includes two tert-butyl ester groups attached to the benzene ring. Such structural features make it a valuable intermediate in synthesizing various high-performance materials and bioactive molecules.
The compound is primarily recognized for its applications in polymer chemistry, where it serves as a precursor for producing specialized polymers with enhanced thermal stability and mechanical strength. The presence of the tert-butyl groups not only imparts steric hindrance but also improves resistance to degradation under extreme conditions. This has led to its incorporation into advanced coatings, adhesives, and composite materials that require high durability.
In recent years, research has expanded into exploring the pharmaceutical potential of this compound. The unique structural motif of 1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester has attracted attention for its potential as a scaffold in drug discovery. Studies have indicated that modifications around the benzene ring could lead to novel compounds with anti-inflammatory and anticancer properties. The steric bulk introduced by the tert-butyl groups may influence binding affinity to biological targets, making it a promising candidate for rational drug design.
One particularly intriguing aspect of this compound is its role in material science, particularly in the development of liquid crystals and organic semiconductors. The rigid aromatic core and the bulky ester groups contribute to its ability to self-assemble into ordered structures, which is critical for applications in optoelectronic devices. Researchers have been experimenting with derivatives of this molecule to optimize their properties for use in flexible electronics and displays.
The synthesis of 1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester involves a multi-step process that typically begins with the esterification of terephthalic acid using isobutanol in the presence of an acid catalyst. The reaction conditions are carefully controlled to maximize yield and purity. Advances in catalytic systems have improved the efficiency of this process, making it more sustainable and scalable for industrial applications.
From a biomedical perspective, the compound’s derivatives have been investigated for their potential role in modulating enzyme activity. The benzene ring provides a platform for functionalization that can be tailored to interact with specific biological pathways. For instance, studies have shown that certain analogs exhibit inhibitory effects on enzymes involved in metabolic disorders. This underscores the importance of this compound as a building block in medicinal chemistry.
The chemical stability of 1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester under various conditions has also been extensively studied. Its resistance to hydrolysis and oxidation makes it suitable for long-term storage and transportation without significant degradation. This stability is particularly crucial in pharmaceutical applications where shelf life and consistency are paramount.
In conclusion, 1,4-Benzenedicarboxylicacid, 1,4-bis(1,1-dimethylethyl) ester (CAS No. 28313-42-0) is a versatile compound with far-reaching implications across multiple scientific disciplines. Its structural features enable diverse applications in polymer chemistry, material science, and drug discovery. As research continues to uncover new possibilities for this molecule and its derivatives, its significance is likely to grow even further.
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